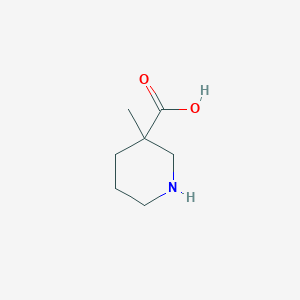

3-Methylpiperidine-3-carboxylic acid

Description

Contextual Significance of Piperidine (B6355638) Scaffolds in Chemical Biology

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. google.comnih.gov Its prevalence underscores its evolutionary selection as a privileged scaffold for biological activity. Piperidine-containing compounds are integral to numerous classes of therapeutic agents, demonstrating a broad spectrum of pharmacological activities. ajchem-a.comresearchgate.net

The significance of the piperidine scaffold in chemical biology and drug discovery can be attributed to several key factors:

Structural Versatility: The piperidine ring can be readily functionalized at various positions, allowing for the creation of diverse chemical libraries with a wide range of physicochemical properties. This versatility is crucial for optimizing drug-target interactions.

Three-Dimensionality: The non-planar, chair-like conformation of the piperidine ring provides a three-dimensional architecture that can effectively probe the often complex and spatially demanding binding sites of biological macromolecules. This is a distinct advantage over flat, aromatic systems.

Biological Activity: Piperidine derivatives have been shown to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. This has led to their use in treating a variety of conditions affecting the central nervous system, cardiovascular system, and more. mdpi.com

The introduction of substituents onto the piperidine ring can significantly influence its conformational preferences and biological activity. A methyl group, for instance, can act as a conformational lock, restricting the flexibility of the ring and presenting a more defined orientation for interaction with a biological target. The carboxylic acid group, a common pharmacophore, can participate in crucial hydrogen bonding and ionic interactions within a binding site. nih.gov The combination of a methyl and a carboxylic acid group at the 3-position of the piperidine ring, as in 3-Methylpiperidine-3-carboxylic acid, creates a chiral center and a constrained amino acid analogue with significant potential in the design of novel bioactive molecules.

Overview of the Research Landscape for this compound and its Derivatives

While the broader class of piperidine-3-carboxylic acids (nipecotic acids) and their derivatives have been extensively studied, particularly as GABA uptake inhibitors, the research landscape for this compound is more nascent and specialized. whiterose.ac.uk Its primary role in contemporary research appears to be that of a valuable chiral building block for the synthesis of more complex molecules with tailored properties. vulcanchem.com

The presence of a quaternary carbon center (C3) bearing both a methyl and a carboxylic acid group makes this compound a unique constrained amino acid. This structural feature is of particular interest in medicinal chemistry for the following reasons:

Conformational Constraint: The gem-disubstitution at the 3-position restricts the conformational flexibility of the piperidine ring. This can lead to an increase in binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding.

Peptidomimetics: As a constrained amino acid analogue, it can be incorporated into peptides to induce specific secondary structures, such as turns and helices, and to enhance metabolic stability by protecting against enzymatic degradation.

Scaffold for Library Synthesis: The carboxylic acid and the secondary amine functionalities provide two convenient handles for chemical modification, making it an attractive scaffold for the generation of combinatorial libraries for drug discovery.

Detailed research findings on the biological activities of derivatives of this compound are emerging. For instance, N-protected derivatives such as N-Cbz-3-Methylpiperidine-3-carboxylic acid are commercially available, indicating their use in synthetic chemistry, likely in the construction of larger, more complex molecules. rlavie.com The synthesis of various substituted piperidines is an active area of research, with methods being developed for the stereoselective synthesis of compounds with multiple chiral centers. nih.govmdpi.comgoogle.com

The table below summarizes some of the key research areas and findings related to this compound and its derivatives.

| Research Area | Key Findings and Observations |

| Synthetic Chemistry | Serves as a chiral building block for more complex molecules. N-protected derivatives are utilized in organic synthesis. rlavie.com |

| Medicinal Chemistry | Acts as a constrained amino acid analogue for peptidomimetics. The scaffold is used to create libraries of compounds for drug discovery. |

| Pharmacology | Derivatives of the broader piperidine-3-carboxylic acid class have shown potential as anticonvulsants and for treating neurological disorders. ajchem-a.comontosight.ai |

The ongoing exploration of substituted piperidine scaffolds suggests that the research landscape for this compound and its derivatives will continue to expand as synthetic methodologies become more refined and its potential in various therapeutic areas is further investigated. ajchem-a.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-methylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(6(9)10)3-2-4-8-5-7/h8H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMOKNSWMVAJPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593596 | |

| Record name | 3-Methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116140-49-9 | |

| Record name | 3-Methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methylpiperidine 3 Carboxylic Acid and Its Analogs

Stereoselective and Asymmetric Synthesis Strategies for 3-Methylpiperidine-3-carboxylic Acid

The creation of a quaternary stereocenter, as found in this compound, presents a significant synthetic challenge. Stereoselective and asymmetric strategies are therefore essential to obtain enantiomerically pure forms of this compound.

Chiral Auxiliary Approaches in Piperidine (B6355638) Ring Formation

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary can be removed and ideally recycled. sigmaaldrich.com While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the literature, the principles of their application in forming substituted piperidines are well-established.

Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. nih.gov For instance, a substrate could be designed where a chiral auxiliary is attached to a precursor of the piperidine ring. The steric hindrance imposed by the auxiliary would then direct the diastereoselective alkylation or other bond-forming reaction at the C3 position, leading to the desired stereoisomer of the 3-methyl-3-carboxylic acid precursor. The final step would involve the removal of the auxiliary to yield the target compound.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Removal Conditions |

| Evans' Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Acidic or basic hydrolysis, reductive cleavage |

| Pseudoephedrine | Asymmetric alkylation, Michael additions nih.gov | Acidic hydrolysis, ozonolysis |

| Camphorsultam | Asymmetric Diels-Alder, aldol reactions | Reductive cleavage (e.g., LiAlH4) |

Asymmetric Catalysis for Enantioselective Routes to this compound

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This strategy employs a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other.

Recent advancements have demonstrated the utility of rhodium-catalyzed asymmetric reactions for the synthesis of 3-substituted piperidines. snnu.edu.cn For example, a rhodium-catalyzed asymmetric reductive Heck reaction of a suitably substituted dihydropyridine (B1217469) with an aryl or vinyl boronic acid can produce 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cn While this method has been applied to the synthesis of various 3-aryl and 3-vinyl piperidines, its adaptation for the introduction of a methyl and a carboxylic acid group at the 3-position would require further development of the starting materials and reaction conditions.

Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral phosphoric acids, for instance, have been successfully used to catalyze asymmetric intramolecular aza-Michael cyclizations to produce enantioenriched piperidines. whiterose.ac.uk A potential route to this compound using this approach could involve the cyclization of an acyclic precursor containing a methyl group and a masked carboxylic acid function at the appropriate position.

Diastereoselective Control in Intramolecular Cyclization Reactions for Substituted Piperidines

Intramolecular cyclization is a common and effective strategy for constructing the piperidine ring. Achieving diastereoselective control during this process is critical for establishing the desired relative stereochemistry of the substituents. The stereochemical outcome of these cyclizations can be influenced by various factors, including the choice of catalyst, solvent, and the nature of the substituents on the acyclic precursor.

For the synthesis of 3,3-disubstituted piperidines like this compound, a visible-light-driven radical silylative cyclization of aza-1,6-dienes has been reported to produce densely functionalized piperidines with good diastereoselectivity. nih.gov This method involves the 6-exo-trig cyclization initiated by the addition of a silyl (B83357) radical to an electron-deficient olefin. The stereoselectivity is influenced by the geometry of the remaining olefin and the steric interactions in the transition state. nih.gov By carefully designing the aza-1,6-diene precursor, it is conceivable that this methodology could be applied to the synthesis of this compound derivatives.

Novel Reaction Pathways and Protecting Group Chemistries in this compound Synthesis

The development of novel reaction pathways and the strategic use of protecting groups are essential for the efficient and selective synthesis of complex molecules like this compound.

Application of Amine Protecting Groups (e.g., Boc, Fmoc) in this compound Derivatives

Protecting groups are temporarily introduced into a molecule to mask a reactive functional group, preventing it from interfering with subsequent chemical transformations. americanpeptidesociety.org In the synthesis of this compound, the secondary amine of the piperidine ring is often protected to prevent its reaction during manipulations of the carboxylic acid or other parts of the molecule.

The commercial availability of "(S)-Fmoc-3-methyl-piperidine-3-carboxylic acid" highlights the utility of the Fmoc protecting group in the synthesis and application of this specific compound, particularly in peptide synthesis where it can be used as a building block. chemimpex.com The Boc group is also widely used, and N-Boc protected piperidine-3-carboxylic acid derivatives have been utilized as precursors in the synthesis of more complex heterocyclic systems. nih.gov

Table 2: Common Amine Protecting Groups in Piperidine Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) americanpeptidesociety.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) americanpeptidesociety.org |

Biocatalytic and Chemoenzymatic Transformations for 3-Methylpiperidine (B147322) Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and a reduced environmental impact. Chemoenzymatic synthesis combines the benefits of both enzymatic and chemical reactions.

While a direct biocatalytic synthesis of this compound has not been extensively reported, enzymatic methods for the synthesis of related piperidine carboxylic acids are known. For example, transaminases have been used for the asymmetric synthesis of (R)-3-aminopiperidine from a protected 3-piperidone precursor. google.com This demonstrates the potential of enzymes to install chirality in the piperidine ring.

Furthermore, 1-piperideine-2-carboxylate (B1234270) reductase from Pseudomonas putida has been used for the enzymatic synthesis of L-pipecolic acid (piperidine-2-carboxylic acid) from L-lysine. tandfonline.com This highlights the possibility of using engineered enzymes for the synthesis of other substituted piperidine carboxylic acids. A hypothetical chemoenzymatic route to this compound could involve the enzymatic resolution of a racemic precursor or the enzymatic construction of a chiral intermediate that is then chemically converted to the final product.

Scalable Synthetic Approaches for the Production of this compound Derivatives

Scalable synthesis of this compound derivatives often begins with readily available precursors and employs high-yielding reactions with straightforward purification procedures. Two primary approaches have emerged as viable for large-scale production: the hydrogenation of substituted pyridine (B92270) precursors and the alkylation of piperidine-3-carboxylic acid derivatives.

One promising route involves the synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. This key intermediate can be prepared by condensing N-benzyl glycine (B1666218) ethyl ester with 4-halogenated ethyl acetate, followed by cyclization. This method is advantageous due to its short synthetic sequence, simple process operations, and the use of low-cost raw materials, making it suitable for industrial production. google.com

Another scalable approach starts with the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. This intermediate is valuable for further elaborations to achieve the target molecule. The synthesis can be initiated from 4-methylpyridinium, which undergoes N-benzylation, followed by reduction with sodium borohydride (B1222165) to yield N-benzyl-3-hydroxy-4-methylpiperidine. Subsequent oxidation and debenzylation/acylation steps provide the desired 3-oxopiperidine derivative. researchgate.net

Furthermore, the synthesis of 3-methyl analogues of pethidine has been accomplished through the condensation of phenylacetonitrile (B145931) with derivatives of N-2-hydroxyethyl-2-hydroxypropylamine. This pathway generates intermediate 4-cyanopiperidines which can be further functionalized. rsc.org

The table below summarizes various scalable approaches to key intermediates and analogs of this compound.

Table 1: Comparison of Scalable Synthetic Approaches

| Starting Material(s) | Key Intermediate/Product | Reagents/Conditions | Advantages |

| N-benzyl glycine ethyl ester, 4-halogenated ethyl acetate | N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride | Condensation, Cyclization | Short route, simple operations, low-cost materials google.com |

| 4-Methylpyridinium, Benzyl chloride | tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate | N-benzylation, NaBH4 reduction, Oxidation, Debenzylation/Acylation | High overall yield researchgate.net |

| Phenylacetonitrile, N-2-hydroxyethyl-2-hydroxypropylamine derivatives | 3-Methyl analogues of pethidine | Condensation | Access to diverse analogs rsc.org |

These methodologies provide a solid foundation for the large-scale production of this compound and its derivatives, catering to the demands of the pharmaceutical industry for these important building blocks.

Structural Elucidation and Conformational Analysis of 3 Methylpiperidine 3 Carboxylic Acid Derivatives

Spectroscopic Investigations for Structural Confirmation of 3-Methylpiperidine-3-carboxylic Acid Analogs

Spectroscopic techniques are fundamental in confirming the molecular structure of this compound analogs. While specific spectroscopic data for this compound is not extensively available in the literature, a detailed analysis of its close analog, piperidine-3-carboxylic acid (also known as nipecotic acid), provides significant insights into the expected spectroscopic features. researchgate.net

The expected vibrational frequencies for the key functional groups in this compound, based on the data from piperidine-3-carboxylic acid, are summarized in the table below. The presence of the additional methyl group in this compound would introduce additional bands corresponding to C-H stretching and bending modes.

Table 1: Key Vibrational Frequencies for Piperidine-3-carboxylic Acid Analogs

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylate (COO⁻) | Asymmetric Stretching | ~1600 |

| Carboxylate (COO⁻) | Symmetric Stretching | ~1400 |

| N-H (in zwitterion) | Stretching | ~3000-3200 (broad) |

| C-H (piperidine ring) | Stretching | ~2800-3000 |

| C-H (methyl group) | Stretching | ~2950-2970 |

| C-C | Stretching | ~1000-1200 |

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation. For substituted piperidines, ¹H and ¹³C NMR chemical shifts are sensitive to the conformation of the ring and the orientation of the substituents. nih.gov In the case of this compound, the chemical shifts of the piperidine (B6355638) ring protons and carbons would be influenced by the presence of the electron-withdrawing carboxylic acid group and the methyl group. The proton and carbon signals adjacent to the nitrogen atom are typically observed at a lower field due to the deshielding effect of the nitrogen. researchgate.net

Computational Approaches to Conformational Preferences of this compound

Computational chemistry provides a powerful means to investigate the conformational preferences and energy landscapes of molecules like this compound, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and geometry of molecules. DFT calculations, often using functionals like B3LYP, are employed to determine the stable conformations of piperidine derivatives. researchgate.netresearchgate.net For piperidine-3-carboxylic acid, DFT calculations have been used to identify multiple stable tautomers and isomers. researchgate.net These calculations have shown that the zwitterionic form is the most stable, which is consistent with the experimental spectroscopic data. researchgate.net

The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric strain. However, the presence of substituents at the C3 position leads to two possible chair conformations, one with the carboxylic acid group in an axial orientation and the other with it in an equatorial orientation. DFT calculations can predict the relative energies of these conformers. For the parent piperidine-3-carboxylic acid, the conformer with the carboxyl group in the axial orientation has been found to be stable. researchgate.net The addition of a methyl group at the C3 position would introduce further steric interactions that would influence the equilibrium between the axial and equatorial conformers.

While DFT is effective for studying specific conformers, exploring the entire conformational energy landscape requires methods that can efficiently sample a wide range of molecular geometries. Molecular Mechanics (MM) force fields offer a faster, albeit less accurate, way to scan the potential energy surface. The combination of MM for initial conformational searches followed by higher-level Quantum Mechanical (QM) calculations, such as DFT or ab initio methods like MP2, for refining the energies of the low-energy conformers is a common and effective strategy. researchgate.netresearchgate.net

This approach allows for the determination of the global minimum energy conformation as well as the energy barriers for conversion between different conformers. For this compound, this would involve mapping the potential energy surface associated with the ring inversion and the rotation of the carboxylic acid and methyl groups.

The presence of a chiral center at the C3 position means that this compound exists as a pair of enantiomers, (R)-3-methylpiperidine-3-carboxylic acid and (S)-3-methylpiperidine-3-carboxylic acid. The absolute stereochemistry can significantly impact the biological activity of the molecule.

Furthermore, the orientation of the methyl and carboxylic acid groups (axial vs. equatorial) on the piperidine ring is a key aspect of its stereochemistry. The relative stability of these orientations is governed by a balance of steric and electronic effects. Generally, bulky substituents on a cyclohexane (B81311) or piperidine ring prefer to occupy the equatorial position to avoid 1,3-diaxial interactions. However, in some cases, electronic effects such as hyperconjugation can favor an axial orientation. beilstein-journals.org

Computational studies on substituted piperidines have shown that the nature and position of substituents can significantly influence the conformational equilibrium. For instance, in N-substituted piperidines, the substituent on the nitrogen can alter the pucker of the ring. researchgate.net For this compound, the interplay between the steric bulk of the methyl and carboxylic acid groups and potential intramolecular hydrogen bonding will determine the preferred orientation of these substituents.

Rational Design and Synthesis of 3 Methylpiperidine 3 Carboxylic Acid Derivatives in Medicinal Chemistry

Structure-Activity Relationship (SAR) Studies of Substituted 3-Methylpiperidine-3-carboxylic Acid Compounds

While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on closely related analogues, such as nipecotic acid (piperidine-3-carboxylic acid) derivatives. mdpi.comnih.gov These studies form a predictive framework for understanding how modifications to the this compound core could influence biological activity.

The core scaffold presents three primary points for modification: the piperidine (B6355638) nitrogen (N1), the carboxylic acid at C3, and the piperidine ring itself.

Substitution at the Piperidine Nitrogen (N1): This is the most common site for modification. Attaching various lipophilic groups to the nitrogen can significantly impact target binding and cell permeability. For instance, in studies of GABA uptake inhibitors based on the nipecotic acid scaffold, the nature and length of an N-substituent are critical. nih.govbiorxiv.org Large, bulky aromatic or diaryl groups often enhance potency by interacting with hydrophobic pockets in the target protein. biorxiv.org The introduction of spacers, such as cis-alkenes, between the nitrogen and a terminal lipophilic group has also been shown to fine-tune subtype selectivity for different transporters. nih.gov

Modification of the Carboxylic Acid (C3): The carboxylic acid group is a key pharmacophoric feature, often acting as a hydrogen bond donor/acceptor or forming ionic interactions with receptor sites. Esterification or amidation of this group can serve as a prodrug strategy or alter the molecule's interaction profile. For example, converting the acid to an ethyl ester (ethyl nipecotate) allows for subsequent amidation with various bioactive carboxylic acids, creating hybrid molecules with multi-target potential. nih.gov

Substitution on the Piperidine Ring: Adding further substituents to the carbon atoms of the piperidine ring can influence the molecule's conformation and introduce new interaction points. The existing methyl group at the C3 position already creates a chiral quaternary center, which can be crucial for stereospecific binding. The relative stereochemistry of substituents is often a determining factor for biological activity.

The following table illustrates a hypothetical SAR based on findings from analogous piperidine structures. biorxiv.orgnih.gov

| Modification Site | Substituent | Predicted Impact on Activity | Rationale |

| Nitrogen (N1) | Small alkyl chains (e.g., Methyl) | Low to moderate activity | Insufficient to engage key hydrophobic binding pockets. |

| Long lipophilic chains with aryl groups | High activity | Enhanced binding affinity through hydrophobic and π-π interactions. biorxiv.org | |

| Chains with rigid spacers (e.g., alkene) | Potentially high activity and selectivity | Optimizes the spatial orientation of the terminal aryl group for specific receptor subtypes. nih.gov | |

| Carboxylic Acid (C3) | Ester (e.g., Ethyl ester) | Inactive (as parent), but useful as prodrug | Masks the polar acidic group, improving membrane permeability. Can be hydrolyzed in vivo to the active acid. nih.gov |

| Amide | Variable activity | Depends on the amide substituent; can introduce new hydrogen bonding interactions and alter physicochemical properties. nih.gov | |

| Piperidine Ring | Additional substitution | Potentially increased potency/selectivity | Further restricts conformation and can introduce new favorable steric or electronic interactions. |

Design Principles for Bioactive Piperidine-Containing Molecules as Therapeutic Agents

The piperidine ring is a privileged scaffold in medicinal chemistry due to its prevalence in natural products and its favorable pharmacological properties. nih.gov Several key design principles guide its use in developing therapeutic agents, all of which are applicable to the this compound framework.

Conformational Restriction: The non-aromatic, saturated nature of the piperidine ring allows it to adopt well-defined three-dimensional conformations, primarily the chair form. This rigidity reduces the entropic penalty upon binding to a biological target compared to more flexible acyclic molecules, often leading to higher binding affinity. The methyl group at the C3 position of this compound further locks the ring's conformation, providing a stable and predictable scaffold.

Introducing Lipophilicity and Hydrophilicity: The piperidine scaffold provides a carbon framework to which lipophilic substituents can be attached to engage hydrophobic pockets of a target protein. Simultaneously, the ring nitrogen can be protonated at physiological pH, conferring aqueous solubility and providing a potential hydrogen bond donor site. This balance is critical for achieving good oral bioavailability.

Vectorial Orientation of Substituents: The chair conformation of the piperidine ring positions substituents in distinct axial and equatorial orientations. This precise spatial arrangement is crucial for optimizing interactions with a target. In drug design, chemists strategically place functional groups at specific positions on the ring to act as hydrogen bond donors, acceptors, or hydrophobic interactors, effectively using the piperidine core as a three-dimensional template.

Modulation of Basicity (pKa): The basicity of the piperidine nitrogen is a key physicochemical parameter that can be tuned by nearby substituents. This pKa value influences the molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and potential for off-target effects, such as hERG channel inhibition.

Fragment-Based Drug Design and Lead Optimization Utilizing the this compound Scaffold

Fragment-based drug design (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind weakly to a biological target. Once a binding fragment is identified, it is elaborated into a more potent, lead-like molecule. The this compound scaffold is an excellent candidate for FBDD due to its rigid 3D structure and multiple points for chemical elaboration.

There are three primary strategies for optimizing a fragment hit:

Fragment Growing: This involves adding functional groups to the fragment to engage adjacent binding pockets. Starting with the this compound core, one could "grow" the molecule by extending a substituent from the piperidine nitrogen. This is a common strategy where a linker is used to connect the piperidine core to other groups that can pick up additional favorable interactions with the target. nih.gov

Fragment Linking: If two different fragments are found to bind in adjacent pockets of a target, they can be connected via a chemical linker. The this compound scaffold could serve as one of these fragments, with the linker being attached to either the nitrogen or a derivative of the carboxylic acid.

Fragment Merging/Optimization: This involves combining the structural features of multiple overlapping fragment hits into a single, more potent molecule. The piperidine core provides a fixed structure to which pharmacophoric elements from other fragments can be transferred.

The table below outlines how the this compound scaffold could be utilized in an FBDD campaign.

| FBDD Strategy | Application to the Scaffold | Example |

| Growing | Synthesize a library of derivatives with diverse substituents attached to the piperidine nitrogen. | Add a flexible alkyl chain terminating in an aromatic ring to probe for a nearby hydrophobic pocket. |

| Linking | Use the carboxylic acid group as an anchor point. Convert it to an amide to link to a second fragment that binds nearby. | Connect to a second, unrelated fragment via a polyethylene (B3416737) glycol (PEG) linker to achieve optimal spacing and orientation. |

| Optimization | Modify the scaffold itself based on SAR data. | If steric hindrance is an issue, synthesize the analogue without the 3-methyl group (nipecotic acid) to test the importance of that feature. |

Bioisosteric Modification Strategies for Enhanced Biological Activity and Pharmacological Profiles

The carboxylic acid moiety is a crucial functional group but can present challenges, including poor membrane permeability (especially across the blood-brain barrier), rapid metabolism, and potential toxicity. nih.govnih.gov Bioisosteric replacement, where the carboxylic acid is substituted with a different functional group that retains similar physicochemical properties, is a key strategy to overcome these limitations. nih.gov

The primary goal of replacing the carboxylic acid in this compound is often to:

Enhance Metabolic Stability: Carboxylic acids can be metabolized via glucuronidation, leading to rapid clearance. Bioisosteres often have different metabolic pathways that can increase a drug's half-life. nih.govhyphadiscovery.com

Modulate Potency and Selectivity: Different bioisosteres have unique geometries and electronic profiles that can lead to altered and potentially improved interactions with the target protein.

A wide array of bioisosteres for the carboxylic acid group have been successfully employed in drug design.

| Bioisostere | Key Properties | Potential Advantage for the Scaffold |

| Tetrazole | Acidic (pKa ~4.5-5), planar, aromatic. | Mimics the acidic proton and charge distribution of a carboxylate but with different metabolic profile and spatial orientation. nih.gov |

| Hydroxamic Acid | Moderately acidic (pKa ~8-9), strong metal chelator. nih.gov | Can act as a carboxylic acid mimic while introducing metal-chelating properties, which may be beneficial for certain enzyme targets. nih.gov |

| 3-Hydroxyisoxazole | Acidic (pKa ~4-5), planar heterocycle. nih.gov | A well-established planar bioisostere used in developing analogues of neurotransmitters. nih.gov |

| N-Acyl Sulfonamide | Acidic, non-planar. | Can mimic the hydrogen bonding pattern of a carboxylic acid with a different three-dimensional geometry. hyphadiscovery.com |

| Trifluoroethanol | Weakly acidic (pKa ~12), non-planar. nih.gov | A more lipophilic and non-ionized surrogate at physiological pH, potentially improving CNS penetration. nih.gov |

By systematically applying these SAR, FBDD, and bioisosteric replacement strategies, the this compound scaffold can be effectively optimized to generate novel therapeutic agents with enhanced potency, selectivity, and drug-like properties.

Pharmacological and Biological Investigations of 3 Methylpiperidine 3 Carboxylic Acid and Its Analogs

Enzyme Inhibition Studies of 3-Methylpiperidine-3-carboxylic Acid Derivatives

The piperidine-3-carboxylic acid framework has been extensively utilized in the design of enzyme inhibitors, targeting a range of pathological conditions. Strategic modifications of this core structure have led to the discovery of potent inhibitors of proteases and metabolic enzymes.

Protease Inhibition Potential

While specific studies focusing exclusively on this compound derivatives as protease inhibitors are not extensively detailed in the available literature, the broader class of piperidine-based compounds has shown significant promise in this area. The rigid cyclic backbone of the piperidine (B6355638) ring allows for the precise orientation of substituents to interact with the active sites of proteases. This structural feature is advantageous in designing inhibitors with high affinity and selectivity. Future research may further explore the incorporation of the 3-methyl-3-carboxylic acid moiety into known protease inhibitor scaffolds to enhance their pharmacological profiles.

Cathepsin K Modulation and Anti-Osteoporosis Effects

Derivatives of piperidine-3-carboxamide have been identified as potent inhibitors of Cathepsin K, a cysteine protease predominantly expressed in osteoclasts and deeply involved in bone resorption. The inhibition of Cathepsin K is a promising therapeutic strategy for the treatment of osteoporosis. A series of novel piperidamide-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activities against this enzyme. Among them, compound H-9 demonstrated the most potent inhibition with a half-maximal inhibitory concentration (IC50) of 0.08 µM. Molecular docking studies have revealed that these compounds can form multiple hydrogen bonds and hydrophobic interactions with key residues within the active site of Cathepsin K. The in vitro anti-bone resorption effects of these compounds were found to be comparable to MIV-711, a known Cathepsin K inhibitor.

| Compound | Description | IC50 (µM) |

|---|---|---|

| H-1 | (R)-1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide | 0.25 |

| H-3 | (R)-1-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzyl)piperidine-3-carboxamide | 0.19 |

| H-9 | Structure not fully disclosed in provided text, but identified as the most potent derivative | 0.08 |

| F-12 | Sulfonyl piperidine fragment | 13.52 |

Inhibition of Metabolic Enzymes (e.g., IDO1) by Piperidine-3-carboxylic Acid Scaffolds

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune tolerance by catalyzing the initial and rate-limiting step in tryptophan catabolism. Overexpression of IDO1 in the tumor microenvironment can lead to immunosuppression and help cancer cells evade the immune system. Consequently, the development of IDO1 inhibitors is a significant area of cancer immunotherapy research.

While specific data on this compound derivatives as IDO1 inhibitors is limited, the broader piperidine scaffold is present in some reported IDO1 inhibitors. For instance, a series of isoxazolo[5,4-d]pyrimidines were investigated, where the piperidine ring was explored as a substituent. In one study, a compound featuring a 3-methylpiperidine (B147322) substituent at the C4 position of the isoxazolo[5,4-d]pyrimidine (B13100350) core displayed agonist activity on Toll-Like Receptor 7 (TLR7) with a half-maximal effective concentration (EC50) of 21.4 µM, indicating the potential for the 3-methylpiperidine moiety to be incorporated into immunomodulatory agents. acs.org Further exploration is needed to specifically assess the IDO1 inhibitory potential of this compound derivatives.

Receptor Modulation and Antagonism by this compound Analogs

The conformationally constrained nature of the this compound scaffold makes it an ideal candidate for the design of receptor ligands, where a specific three-dimensional arrangement of functional groups is often required for high-affinity binding.

Neurokinin-1 (NK1) Receptor Antagonism

The Neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis. Consequently, NK1 receptor antagonists have been developed for therapeutic applications such as the prevention of chemotherapy-induced nausea and vomiting.

Research into conformationally constrained aromatic amino acids as core scaffolds for NK1 receptor antagonists has demonstrated the utility of cyclic structures in achieving potent antagonism. While not directly this compound, related structures have shown significant activity. For example, antagonists have been developed from scaffolds like aminobutyric acid (Aba) and tetrahydroisoquinoline-3-carboxylic acid (Tic). These compounds effectively counteract the agonist effect of Substance P. The antagonist potency, often expressed as a pA2 value, and binding affinity (Ki) are key measures of their efficacy.

| Compound | Core Scaffold | pA2 | Ki (nM) for hNK1R |

|---|---|---|---|

| 19 | Ac-Aba-Gly-NH-3',5'-(CF3)2-Bn | 6.28 ± 0.11 | 476 ± 129 |

| 20 | Ac-Aba-Gly-NMe-3',5'-(CF3)2-Bn | 7.10 ± 0.08 | 69.8 ± 17.5 |

| 23 | Ac-Tic-NMe-3',5'-(CF3)2-Bn | 6.78 ± 0.09 | 147 ± 25 |

Engagement with Chemokine Receptors (e.g., CXCR7)

The chemokine receptor CXCR7 (also known as ACKR3) is involved in various physiological and pathological processes, including cell survival, adhesion, and migration, making it a target for therapeutic intervention in areas such as cancer and inflammatory diseases.

Patents have disclosed piperidine derivatives as modulators of the CXCR7 receptor. Notably, a specific derivative incorporating the this compound moiety has been synthesized and evaluated. In one patent, a compound described as rac-(3R,4R)-4-{[5-(2,4-Difluoro-phenyl)-isoxazole-3-carbonyl]-amino}-3-dimethylcarbamoyl-3-methyl-piperidine-1-carboxylic acid tert-butyl ester was found to have an IC50 value greater than 10,000 nM, indicating weak activity in the tested assay. google.com However, other piperidine derivatives within the same patent series displayed much higher potency, with IC50 values in the low nanomolar range, demonstrating that the piperidine scaffold is a viable starting point for potent CXCR7 modulators.

| Compound Example | Core Structure | IC50 (nM) |

|---|---|---|

| Example 1.001 | Piperidine derivative | 1 |

| Example 1.118a | Piperidine derivative | 75 |

| Example 2.016b | Piperidine derivative | 63 |

| rac-(3R,4R)-4-{[5-(2,4-Difluoro-phenyl)-isoxazole-3-carbonyl]-amino}-3-dimethylcarbamoyl-3-methyl-piperidine-1-carboxylic acid tert-butyl ester | This compound derivative | > 10000 |

Interactions with Neurotransmitter Systems

The piperidine scaffold is a key feature in many neurologically active compounds, and its derivatives have been extensively studied for their interactions with various neurotransmitter systems. The substitution pattern on the piperidine ring is crucial for determining the potency and selectivity of these interactions.

Dopamine (B1211576) and Norepinephrine (B1679862) Transporter Modulation

Derivatives of the piperidine structure have shown significant activity as modulators of monoamine transporters, including the dopamine transporter (DAT) and the norepinephrine transporter (NET). moleculardevices.com The specific stereochemistry of the piperidine ring and its substituents plays a critical role in defining the compound's affinity and selectivity for these transporters.

Research into 3,4-disubstituted piperidine analogues has revealed that stereochemistry is a key determinant of activity. For instance, studies on 4-(4-chlorophenyl)piperidine (B1270657) analogues demonstrated that different isomers exhibit distinct selectivity profiles. The (-)-cis analogues were found to be selective for the dopamine and norepinephrine transporters (DAT/NET). figshare.comacs.org In contrast, other isomers showed a preference for the serotonin (B10506) transporter. figshare.comacs.org

One notable compound from these studies, (+)-cis-5b, displayed a high affinity for NET with a low nanomolar Kᵢ value, while showing significantly lower potency at both DAT and SERT. figshare.comacs.org This highlights the potential for developing highly selective NET inhibitors based on the piperidine framework. Furthermore, other analogues, such as (+)-trans-5c, demonstrated comparable activity at all three monoamine transporters, indicating that the piperidine scaffold can also serve as a basis for broad-spectrum transporter inhibitors. figshare.comacs.org

These findings underscore the principle that specific substitutions and the spatial arrangement of functional groups on the piperidine ring are critical for modulating activity at DAT and NET.

| Compound Class | Stereochemistry | Transporter Selectivity | Reference |

| 4-(4-Chlorophenyl)piperidine analogues | (-)-cis | DAT/NET Selective | figshare.com, acs.org |

| 4-(4-Chlorophenyl)piperidine analogues | (+)-cis | NET Selective | figshare.com, acs.org |

| 4-(4-Chlorophenyl)piperidine analogues | (+)-trans | Broad-Spectrum (DAT/NET/SERT) | figshare.com, acs.org |

| (Bisarylmethoxy)butylpiperidine analogues | N/A | High to moderate DAT affinity | nih.gov |

Serotonin Transporter Interactions and Neurological Applications

The serotonin transporter (SERT) is another important target for piperidine-based compounds in the central nervous system. The structural flexibility of the piperidine ring allows for the fine-tuning of interactions with SERT, leading to compounds with varying degrees of selectivity.

Structure-activity relationship studies have shown that the stereochemical configuration of piperidine derivatives is a crucial factor in their interaction with SERT. figshare.comacs.org For example, in the case of 3,4-disubstituted piperidine analogues, the (-)-trans and (+)-cis isomers have been found to exhibit selectivity for the serotonin transporter (SERT) or dual SERT/NET activity. figshare.comacs.org This is in contrast to the (-)-cis isomers which preferentially target DAT and NET. figshare.comacs.org

The development of broad-spectrum transporter inhibitors that act on SERT, NET, and DAT has been a significant area of research, with the hypothesis that such compounds may offer a more rapid onset of action or greater efficacy as antidepressants compared to more selective agents. acs.org Several piperidine derivatives have been identified that show comparable activity at all three transporters, making them valuable candidates for investigation in animal models of depression. figshare.comacs.org

The potential to modulate SERT, either selectively or as part of a broader activity profile, positions piperidine-containing compounds as important scaffolds in the development of treatments for various neurological and psychiatric conditions.

GABAergic System Modulation

The GABAergic system, the primary inhibitory neurotransmitter system in the brain, is a key target for therapeutic agents. The γ-aminobutyric acid type A (GABAₐ) receptor, a ligand-gated ion channel, is of particular interest due to its multiple allosteric binding sites that can be modulated by various compounds. wikipedia.org

Research has demonstrated that compounds containing a piperidine moiety can modulate GABAₐ receptors. Piperine (B192125), a natural alkaloid that includes a piperidine ring, has been shown to act on GABAₐ receptors. nih.govnih.gov Studies using the two-microelectrode-voltage-clamp technique on receptors expressed in Xenopus laevis oocytes revealed that piperine modulates GABA-induced chloride currents (IGABA). nih.govnih.gov

Further investigations into the mechanism of action suggest that the interaction of piperine with the GABAₐ receptor does not require the presence of a γ₂ₛ-subunit, indicating a potential binding site that involves only the α and β subunits. nih.gov The modulation was also found to be more effective on receptors containing β₂ or β₃ subunits and α₃-subunits. nih.gov

Interestingly, a synthetic derivative where the piperidine ring of piperine was replaced by a N,N-diisobutyl residue not only prevented interactions with the TRPV1 receptor but also increased the potency and efficacy of GABAₐ receptor modulation. nih.govnih.gov This finding highlights the significant role of the piperidine structure in this interaction and suggests that modifications to this part of the molecule can refine its pharmacological profile. Such piperidine-based structures may serve as a scaffold for the development of novel and potentially subtype-selective GABAₐ receptor modulators. nih.govnih.gov

Diverse Pharmacological Activities of Piperidine-Containing Scaffolds

The versatility of the piperidine ring has led to its incorporation into a wide range of compounds with diverse pharmacological activities, extending beyond the central nervous system.

Anti-inflammatory Properties of 3-Methylpiperidine Derivatives

Derivatives of 3-methylpiperidine have been investigated for their potential anti-inflammatory effects. One study evaluated the activity of 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime using a carrageenan-induced rat paw edema model. The results indicated that this compound possesses significant, dose-dependent anti-inflammatory activity. The anti-oedematogenic effects of the compound suggest that it may inhibit the formation of inflammation mediators like histamine, serotonin, and prostaglandins.

Other research has explored the anti-inflammatory properties of various piperidine derivatives. Pharmacological studies on piperidine-2,4,6-trione derivatives with cyclohexyl and allyl substituents have also demonstrated distinct anti-inflammatory activity. nih.gov These findings suggest that the piperidine scaffold, including structures related to 3-methylpiperidine, is a promising template for the development of new anti-inflammatory agents.

| Compound | Model | Activity | Potential Mechanism | Reference |

| 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime | Carrageenan-induced rat paw edema | Dose-dependent reduction in paw edema | Inhibition of inflammation mediator formation | |

| bis-(1-cyclohexyl-5,5-diallyl-piperidine-2,4,6-trione) | Pharmacological evaluation | Distinct anti-inflammatory activity | Not specified | nih.gov |

Anticancer Research Applications of Piperidine-3-carboxylic Acid Derivatives

The piperidine scaffold is a common feature in a variety of compounds investigated for their anticancer properties. nih.gov Piperidine and its derivatives have been shown to act as potential clinical agents against several types of cancer, including breast, prostate, colon, lung, and ovarian cancer. nih.govresearchgate.netbgu.ac.il

The anticancer effects of these compounds are often attributed to their ability to modulate crucial signaling pathways involved in cancer progression. nih.govresearchgate.netbgu.ac.il Research has shown that piperidine derivatives can regulate pathways such as STAT-3, NF-κB, and PI3K/Akt. nih.govresearchgate.netbgu.ac.il By modulating these pathways, these compounds can inhibit cell migration and induce cell cycle arrest, ultimately leading to a decrease in the survival of cancer cells. nih.govresearchgate.netbgu.ac.il

For example, piperine, an alkaloid containing a piperidine ring, has been observed to activate the caspase-3-dependent apoptotic pathway in certain cancer cell lines. nih.gov It can also down-regulate the expression of NF-κB and suppress the activation of phosphorylated STAT-3. nih.gov These actions contribute to its anticancer potential. The broad range of molecular targets for piperidine-containing compounds makes them a valuable area of focus in the development of new cancer therapies.

| Compound Class | Cancer Type(s) | Molecular Mechanism(s) | Reference |

| Piperidine and derivatives | Breast, prostate, colon, lung, ovarian | Regulation of STAT-3, NF-κB, PI3K/Akt pathways; inhibition of cell migration; induction of cell cycle arrest | nih.gov, researchgate.net, bgu.ac.il |

| Piperine | Prostate cancer cells | Suppression of phosphorylated STAT-3; down-regulation of NF-κB | nih.gov |

| Piperine | Ovarian cancer cells | Induction of intrinsic apoptotic pathway mediated by JNK/p38 MAPK; inhibition of PI3K/Akt/GSK3β pathway | nih.gov |

Analgesic and Antidepressant Effects of Substituted Piperidines

The piperidine scaffold is a foundational structure in medicinal chemistry, recognized for its presence in numerous naturally occurring alkaloids and synthetic pharmaceuticals with significant effects on the central nervous system (CNS). pjps.pk Its conformational flexibility allows for optimal interaction with a variety of biological targets, making it a key pharmacophore in the development of analgesic and antidepressant agents. pjps.pk

Research into substituted piperidines has revealed potent analgesic properties, often linked to their interaction with opioid receptors. The piperidine moiety is an essential component of morphine, which is a potent analgesic. tandfonline.com A series of novel 4-amino methyl piperidine derivatives were synthesized and evaluated for their analgesic potential, with one compound, HN58, showing 100% inhibition in a writhing test. tandfonline.com The analgesic effect of this compound was found to be reversible by naloxone, suggesting its mechanism of action involves the µ-opioid receptor. tandfonline.com Molecular docking studies of these derivatives confirmed their interaction with key residues in the binding pocket of the µ-opioid receptor, showing excellent binding scores compared to standards like morphine and fentanyl. tandfonline.com Further studies on 3-substituted 4-phenylpiperidine (B165713) derivatives, such as 1-methyl-3-(3-hydroxy-3-phenylpropyl)-4-phenyl-4-piperidinol, showed weak activity in the writhing test, indicating that substitution patterns significantly influence analgesic efficacy. nih.gov

In the realm of antidepressant research, piperidine derivatives have been investigated for their ability to modulate monoaminergic systems. anadolu.edu.tr Certain novel piperidine derivatives have demonstrated antidepressant-like effects in animal models by reducing immobility time in tail suspension and modified forced swimming tests. anadolu.edu.tr Mechanistic studies revealed that the effects of some of these derivatives were mediated by the serotonergic system, while others involved the catecholaminergic system. anadolu.edu.tr Notably, the antidepressant-like effects of these compounds were also reversed by the opioid antagonist naloxone, suggesting a complex interplay between the monoaminergic and opioidergic systems. anadolu.edu.tr Other research has focused on piperamide (B1618075) derivatives bearing piperidine and piperazine (B1678402) analogues, which showed significant antidepressant activity in forced swim and tail suspension tests. nih.gov The mechanism for some of these compounds was linked to the inhibition of monoamine oxidase A and B (MAO-A and MAO-B). nih.gov Furthermore, various 1,4-disubstituted aromatic piperidines have been identified as potent serotonin (5-HT) reuptake inhibitors and 5-HT1A receptor antagonists or agonists, which are key targets in antidepressant drug development. nih.gov

Table 1: Analgesic and Antidepressant Activity of Selected Piperidine Derivatives

| Compound Class | Target/Mechanism | Observed Effect | Reference |

| 4-Amino Methyl Piperidines | µ-Opioid Receptor Agonism | Potent Analgesic Activity | tandfonline.com |

| 3-Substituted 4-Phenylpiperidines | Opioid System | Weak Analgesic Activity | nih.gov |

| Novel Piperidine Derivatives | Serotonergic & Catecholaminergic Systems; Opioidergic System | Antidepressant-like Effects | anadolu.edu.tr |

| Piperamide Derivatives | MAO-A and MAO-B Inhibition | Antidepressant Activity | nih.gov |

| 1,4-Disubstituted Aromatic Piperidines | 5-HT Reuptake Inhibition; 5-HT1A Receptor Agonism/Antagonism | Potent Antidepressant Effects | nih.gov |

Applications in General Neuroscience Research

The utility of substituted piperidines extends beyond analgesia and depression into broader neuroscience research, where they serve as versatile molecular scaffolds for investigating various neurological pathways and disorders. psychonautwiki.org Many derivatives have been shown to interact with N-methyl-D-aspartate (NMDA) receptors and inhibit the reuptake of key neurotransmitters like dopamine and norepinephrine, highlighting their potential in studying synaptic plasticity, learning, and memory. psychonautwiki.org

A significant area of investigation involves derivatives of piperidine-3-carboxylic acid (nipecotic acid), the parent structure of this compound. Nipecotic acid itself is known as a gamma-aminobutyric acid (GABA) uptake inhibitor. researchgate.net Building on this, novel N-substituted piperidine-3-carboxylic acid derivatives have been synthesized and explored as potential anticonvulsants. researchgate.net These compounds are designed to modulate GABAergic neurotransmission, a critical pathway in controlling neuronal excitability. researchgate.net

Furthermore, derivatives of both 2-piperidinecarboxylic acid (pipecolic acid) and 3-piperidinecarboxylic acid have been evaluated for their anticonvulsant activity against maximal electroshock (MES)-induced seizures. nih.gov Research has shown that benzylamide derivatives of 2-piperidine-carboxylic acid can displace ligands that bind to the phencyclidine (PCP) site of the NMDA receptor. nih.gov Although this binding is of relatively low affinity, such uncompetitive antagonists of the NMDA receptor's ionophore are known to be effective anticonvulsants with potentially lower neurological toxicity. nih.gov This demonstrates the application of piperidine carboxylic acid derivatives as tools to probe the function of the NMDA receptor complex and to develop novel therapeutics for seizure disorders. nih.gov

Table 2: Applications of Piperidine Carboxylic Acid Derivatives in Neuroscience

| Compound Class | Biological Target/Mechanism | Research Application | Reference |

| Substituted Piperidines | NMDA Receptors; Dopamine/Norepinephrine Reuptake Inhibition | Investigation of stimulant, analgesic, and dissociative effects | psychonautwiki.org |

| Derivatives of 3-Piperidinecarboxylic Acid (Nipecotic Acid) | GABA Uptake Inhibition | Development of anticonvulsants | researchgate.net |

| Derivatives of 2- and 3-Piperidinecarboxylic Acid | NMDA Receptor (PCP Site) Antagonism | Anticonvulsant activity studies; Probing NMDA receptor function | nih.gov |

Mechanistic Insights into the Biological Actions of 3 Methylpiperidine 3 Carboxylic Acid Derivatives

Molecular Recognition and Protein-Ligand Binding Analysis of 3-Methylpiperidine-3-carboxylic Acid Scaffolds

The interaction between a ligand and its protein target is a highly specific process governed by the principles of molecular recognition. The this compound scaffold, by virtue of its structural and chemical properties, engages in a variety of non-covalent interactions, including hydrogen bonds, ionic interactions, and hydrophobic interactions, which dictate its binding affinity and selectivity. The precise geometry and positioning of functional groups on the piperidine (B6355638) ring are critical for achieving optimal orientation within a protein's binding pocket.

The substitution pattern on the piperidine ring significantly influences its interaction with biomolecules. A study on isomeric transplatinum complexes containing methylpiperidine ligands demonstrated how the position of the methyl group affects reactivity with proteins. nih.gov Specifically, complexes with 3-methylpiperidine (B147322) and 4-methylpiperidine (B120128) showed different rates of interaction and modification of the model protein ubiquitin compared to the 2-methylpiperidine (B94953) isomer. nih.gov While trans-[PtCl2(NH3)(3-methylpiperidine)] and its 4-methyl counterpart achieved 100% modification of ubiquitin in a 1:1 interaction study, the 2-methylpiperidine isomer resulted in less than 50% modification. nih.gov This suggests that the steric hindrance imposed by the methyl group in the 2-position significantly impedes the approach and binding to the protein, a principle that extends to the molecular recognition of other 3-methylpiperidine derivatives with their respective targets.

Table 1: Interaction of Isomeric Methylpiperidine Platinum Complexes with Ubiquitin

| Compound | Percentage Modification of Ubiquitin |

|---|---|

| trans-[PtCl2(NH3)(2-methylpiperidine)] | < 50% |

| trans-[PtCl2(NH3)(3-methylpiperidine)] | 100% |

| trans-[PtCl2(NH3)(4-methylpiperidine)] | 100% |

Data sourced from a study on the 1:1 interactions of the complexes with the model protein ubiquitin. nih.gov

Stereochemical Influence on Biological Activity and Target Selectivity

Stereochemistry is a fundamental determinant of a molecule's biological activity, influencing its potency, pharmacokinetics, and target selectivity. nih.gov For derivatives of this compound, which can possess multiple chiral centers, the spatial arrangement of atoms defines how the molecule interacts with chiral biological macromolecules like proteins and receptors. Different stereoisomers of the same compound can exhibit vastly different biological profiles, with one isomer often being significantly more active than others. nih.govnih.gov

Research into nature-inspired compounds has revealed that biological recognition processes and protein binding can be highly stereospecific. nih.gov For instance, in a study of 3-Br-acivicin isomers and derivatives, only the natural (5S, αS) isomers demonstrated significant antiplasmodial activity. nih.gov This pronounced difference suggests that cellular uptake may be mediated by stereospecific transport systems, and that the target protein's binding site is configured to preferentially recognize a single isomer. nih.gov Similarly, studies on piperidin-4-one derivatives have shown a clear stereochemical effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov The specific orientation of substituents on the piperidine ring dictates the efficacy of the compound against various microorganisms, underscoring the critical role of stereochemistry in designing selective and potent therapeutic agents. nih.gov

Table 2: Stereoisomer Activity Profile Example

| Isomer Configuration | Biological Activity Level | Implication |

|---|---|---|

| (5S, αS) | Significant Potency | Suggests recognition by specific transporters or targets. nih.gov |

Cellular Target Engagement Assays and Validation for this compound Compounds

Confirming that a compound interacts with its intended molecular target within the complex environment of a living cell is a critical step in drug discovery. catapult.org.uk Cellular target engagement assays provide this crucial validation, bridging the gap between in vitro binding data and cellular activity. frontiersin.org For compounds based on the this compound scaffold, several advanced biophysical methods can be employed to measure and validate these interactions in intact cells.

One prominent label-free method is the Cellular Thermal Shift Assay (CETSA) . frontiersin.orgresearchgate.net This technique is based on the principle that when a ligand binds to its target protein, it generally confers thermal stability to the protein. catapult.org.uk In a CETSA experiment, cells are treated with the compound and then heated. The soluble fraction of the target protein is then quantified at different temperatures. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement. catapult.org.uk

Another powerful technique is Bioluminescence Resonance Energy Transfer (BRET) . BRET is a cell-based assay that requires engineering the target protein with a luciferase enzyme tag and using a fluorescently labeled tracer ligand that binds to the same target. catapult.org.uk When the tracer binds, energy is transferred from the luciferase to the fluorophore, generating a BRET signal. A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal, which allows for real-time monitoring of compound binding in living cells. catapult.org.uk These methods are essential for confirming the mechanism of action and ensuring that the observed cellular effects of this compound derivatives are due to on-target activity.

In Silico Prediction of Biological Activity Spectra and Molecular Targets for Piperidine Derivatives

Modern computational tools play a vital role in the early stages of drug development by predicting the potential biological activities and molecular targets of novel compounds. researchgate.net For piperidine derivatives, including those based on the this compound scaffold, in silico methods provide valuable guidance for subsequent preclinical research. clinmedkaz.orgclinmedkaz.org These approaches use a compound's chemical structure to forecast its pharmacological effects, helping to prioritize compounds for synthesis and testing. clinmedkaz.org

Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are widely used for this purpose. clinmedkaz.orgclinmedkaz.org SwissTargetPrediction identifies the most probable protein targets of a small molecule by comparing it to a database of known active ligands. clinmedkaz.org The PASS tool predicts a broad spectrum of potential biological activities based on the structure-activity relationships derived from a vast library of known drug-like substances. clinmedkaz.org

Studies utilizing these computational methods on novel piperidine derivatives have predicted a wide range of potential applications. clinmedkaz.orgclinmedkaz.org The predicted targets often include enzymes, G-protein coupled receptors (GPCRs), transport systems, and voltage-gated ion channels. clinmedkaz.org Consequently, the predicted biological activities are diverse, spanning potential treatments for central nervous system (CNS) diseases, cancer, as well as local anesthetic, anti-inflammatory, antiarrhythmic, and antimicrobial effects. researchgate.netclinmedkaz.org These in silico predictions serve as a crucial first step in identifying the most promising therapeutic avenues for new piperidine-based compounds. clinmedkaz.org

Table 3: Predicted Biological Activities and Targets for Piperidine Derivatives via In Silico Analysis

| Predicted Target Class | Predicted Biological Activity / Therapeutic Area | Reference |

|---|---|---|

| Enzymes, Receptors | Treatment of Central Nervous System (CNS) Diseases | clinmedkaz.orgclinmedkaz.org |

| Transport Systems | Anti-cancer Agents | clinmedkaz.org |

| Voltage-gated Ion Channels | Local Anesthetic, Antiarrhythmic Agents | clinmedkaz.org |

| Various | Anti-inflammatory, Analgesic, Antibacterial Activity | researchgate.net |

Therapeutic Potential and Future Directions for 3 Methylpiperidine 3 Carboxylic Acid in Drug Discovery

Preclinical Evaluation of Lead Compounds Derived from 3-Methylpiperidine-3-carboxylic Acid

The therapeutic potential of compounds derived from the piperidine-3-carboxylic acid backbone has been extensively explored in preclinical models across various disease areas. These studies demonstrate the scaffold's versatility as a starting point for developing potent and selective modulators of biological targets. While data on the 3-methyl derivative itself is limited, the broader class of related compounds provides a strong foundation for its potential applications.

Anticonvulsant and GABAergic Activity

The primary historical application of this scaffold is the inhibition of gamma-aminobutyric acid (GABA) uptake. researchgate.net Nipecotic acid, the parent compound, is a known GABA reuptake inhibitor. nih.gov The drug Tiagabine, a derivative of (R)-piperidine-3-carboxylic acid, is a potent and selective inhibitor of the GABA transporter 1 (GAT-1) and is clinically used as an anticonvulsant. nih.govresearchgate.net Preclinical research has focused on developing novel derivatives with improved properties. For instance, Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid have been synthesized and evaluated in mouse models of seizures, with several compounds demonstrating potent anticonvulsant effects. researchgate.netresearchgate.net Further research into diaryloxime and diarylvinyl ether derivatives has yielded compounds with a five-fold improvement in in-vitro potency over Tiagabine. nih.gov

| Compound Class | Target/Model | Key Findings |

| Tiagabine | GAT-1 | Potent and selective GABA uptake inhibitor with a Ki of 67 nM. nih.gov |

| Diaryloxime/Diarylvinyl Ether Derivatives | GAT-1 (in vitro) | Showed a 5-fold improvement in potency compared to Tiagabine. nih.gov |

| Schiff Bases (e.g., 5d, 5w, 5y) | sc-PTZ & DMCM Seizure Models (in vivo) | Identified as highly potent anticonvulsants among the synthesized series. researchgate.net |

| (S)-8d (DDPM-3960) | mGAT4 | Highly potent inhibitor with a pIC50 value of 6.59. biorxiv.org |

Anticancer Activity

Recent screening efforts have identified novel applications for this scaffold in oncology. A high-throughput screen for compounds capable of inducing a senescence-like phenotype in melanoma cells identified a lead compound with an N-arylpiperidine-3-carboxamide scaffold. Subsequent optimization led to the development of derivatives with significant antimelanoma activity. This approach represents a novel therapeutic strategy focused on halting cancer cell proliferation by inducing a state of permanent cell cycle arrest.

| Compound | Target/Model | Activity Metric | Value |

| Hit Compound 1 (Racemic) | A375 Melanoma Cells | EC50 (Morphological Change) | 1.0 µM |

| Compound 20 (S-isomer) | A375 Melanoma Cells | EC50 (Morphological Change) | 0.27 µM |

| Compound 19 (R-isomer) | A375 Melanoma Cells | EC50 (Morphological Change) | >4.0 µM |

| Compound 54 (Optimized) | A375 Melanoma Cells | IC50 (Antimelanoma Activity) | 0.03 µM |

| Compound 54 (Optimized) | A375 Melanoma Cells | EC50 (Morphological Change) | 0.04 µM |

Data sourced from a study on piperidine-3-carboxamide derivatives inducing a senescence-like phenotype. nih.gov

Anti-Osteoporosis Activity

The piperidine-3-carboxamide structure has also been successfully adapted to target cathepsin K, a cysteine protease involved in bone resorption. Overactivity of cathepsin K is a hallmark of osteoporosis. A series of novel derivatives were synthesized and evaluated for their inhibitory activity, leading to the identification of a potent anti-bone resorption agent.

| Compound ID | Target | Activity Metric | Value |

| H-1 | Cathepsin K | IC50 | 0.22 µM |

| H-3 | Cathepsin K | IC50 | 0.13 µM |

| H-5 | Cathepsin K | IC50 | 0.11 µM |

| H-9 | Cathepsin K | IC50 | 0.08 µM |

Data from a study on piperidamide-3-carboxamide derivatives as anti-osteoporosis agents. nih.gov

Neuroprotective Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.